molecular formula C13H20N4OS B13098892 2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 106890-50-0

2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B13098892
CAS No.: 106890-50-0
M. Wt: 280.39 g/mol
InChI Key: SHIZHIIUGATSSP-UHFFFAOYSA-N
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Description

2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a pyrimidine ring, with a heptylthio group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with heptyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with formamide to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl or aryl halides, potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation: 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.

    Reduction: Dihydro-2-(heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.

    Substitution: Various 2-substituted triazolopyrimidines depending on the alkyl or aryl halide used.

Comparison with Similar Compounds

2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds such as:

    2-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a phenyl group instead of a heptylthio group. Exhibits different biological activities and chemical reactivity.

    2-(Heptylthio)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a phenyl group at the 5-position. Shows variations in its chemical and biological properties.

The uniqueness of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

106890-50-0

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

2-heptylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H20N4OS/c1-3-4-5-6-7-8-19-13-15-12-14-10(2)9-11(18)17(12)16-13/h9H,3-8H2,1-2H3,(H,14,15,16)

InChI Key

SHIZHIIUGATSSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC2=NC(=CC(=O)N2N1)C

Origin of Product

United States

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